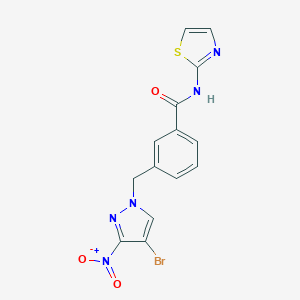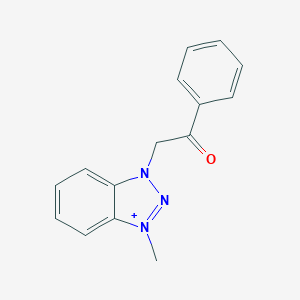
2-(3-Methylbenzotriazol-3-ium-1-yl)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylbenzotriazol-3-ium-1-yl)-1-phenylethanone, also known as Methylene Blue (MB), is a synthetic dye that has been widely used in various scientific research fields. MB has a unique chemical structure that makes it a versatile tool for a wide range of applications.
Mecanismo De Acción
The mechanism of action of MB is complex and depends on the specific application. In general, MB acts as an electron acceptor and can undergo reversible oxidation-reduction reactions. MB can also intercalate with DNA and inhibit DNA synthesis. In addition, MB can bind to proteins and alter their conformation and function.
Biochemical and Physiological Effects:
MB has been shown to have various biochemical and physiological effects. MB can increase mitochondrial respiration and ATP synthesis, which can improve cellular energy metabolism. MB can also inhibit the activity of nitric oxide synthase (NOS) and reduce the production of nitric oxide (NO), which can have anti-inflammatory effects. MB has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MB has several advantages for lab experiments, including its low cost, high stability, and easy availability. MB is also relatively non-toxic and can be used at high concentrations without causing significant harm to cells or tissues. However, MB has some limitations, including its non-specific binding to proteins and other biomolecules, which can interfere with some assays. MB can also be phototoxic and can generate ROS and RNS when exposed to light.
Direcciones Futuras
There are several future directions for MB research. One direction is to explore the potential therapeutic applications of MB in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Another direction is to develop new MB derivatives with improved properties, such as higher selectivity and lower toxicity. Finally, the development of new methods for MB delivery and targeting could improve the efficacy and specificity of MB-based therapies.
Conclusion:
In conclusion, MB is a versatile tool for scientific research with various applications in biochemistry, neuroscience, and pharmacology. MB has unique chemical properties that make it a valuable tool for studying oxidative stress, energy metabolism, and protein function. MB has several advantages for lab experiments, but also has some limitations that need to be considered. Future research on MB could lead to new therapeutic applications and improved methods for MB delivery and targeting.
Métodos De Síntesis
MB can be synthesized through various methods, but the most common method is the reduction of N,N,N',N'-tetramethyl-para-phenylenediamine (TMPD) with sodium dithionite in the presence of a base. The reaction produces a mixture of MB and its reduced form, leucomethylene blue (LMB), which can be separated by chromatography.
Aplicaciones Científicas De Investigación
MB has been used in various scientific research fields, including biochemistry, neuroscience, and pharmacology. MB has been shown to have antioxidant properties and can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). MB has also been used as a redox indicator in biochemical assays, as well as a photosensitizer in photodynamic therapy.
Propiedades
Fórmula molecular |
C15H14N3O+ |
|---|---|
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
2-(3-methylbenzotriazol-3-ium-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C15H14N3O/c1-17-13-9-5-6-10-14(13)18(16-17)11-15(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3/q+1 |
Clave InChI |
ISIIFXQESMMKEH-UHFFFAOYSA-N |
SMILES |
C[N+]1=NN(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3 |
SMILES canónico |
C[N+]1=NN(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)
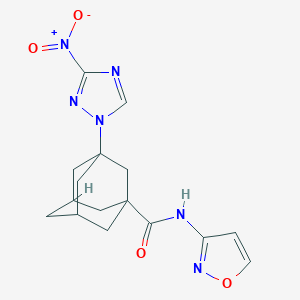
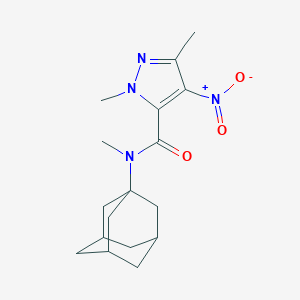
![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
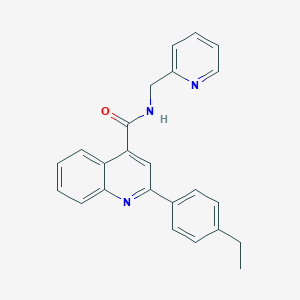
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)
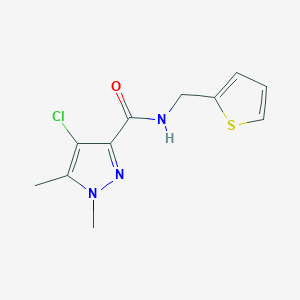
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)
